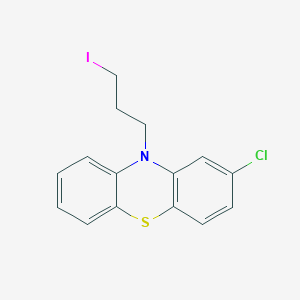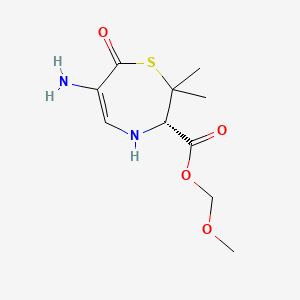
delta3-Cefuroxime axetil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delta3-Cefuroxime axetil is a prodrug of the cephalosporin antibiotic cefuroxime. It is a second-generation cephalosporin that contains a β-lactam ring structure, similar to penicillin antibiotics . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Delta3-Cefuroxime axetil can be synthesized through various methods. One common method involves the preparation of a nanosuspension using an antisolvent precipitation method followed by ultrasonication . Another method involves the preparation of granules by mixing hydroxypropyl cellulose and lactose, followed by granulating, extruding, rounding, and drying .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydroxypropyl cellulose and lactose to create granules. These granules are then coated with a dampproof coating film to ensure stability and bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions: Delta3-Cefuroxime axetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include esterases, which hydrolyze this compound to its active form, cefuroxime . Other reagents may include oxidizing agents and nucleophiles for substitution reactions.
Major Products Formed: The primary product formed from the hydrolysis of this compound is cefuroxime, which is the active antibacterial agent .
Wissenschaftliche Forschungsanwendungen
Delta3-Cefuroxime axetil has a wide range of scientific research applications. It is used extensively in drug formulation studies to improve oral bioavailability . In medicine, it is used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections . In biology, it is used to study the mechanisms of bacterial resistance and the efficacy of antibacterial agents .
Wirkmechanismus
Delta3-Cefuroxime axetil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Delta3-Cefuroxime axetil is similar to other cephalosporins, such as cefpodoxime proxetil and cefprozil . it is unique in its ability to be used as a prodrug, which enhances its oral bioavailability and stability . Other similar compounds include quinolones like ciprofloxacin and levofloxacin, which also have broad-spectrum antibacterial activity but differ in their mechanisms of action .
Conclusion
This compound is a versatile and effective antibacterial agent with a wide range of applications in medicine, biology, and industrial research. Its unique properties, including its ability to be used as a prodrug, make it a valuable compound in the fight against bacterial infections.
Eigenschaften
Molekularformel |
C20H22N4O10S |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,15?,18-/m1/s1 |
InChI-Schlüssel |
AQVGUOHUYICCIZ-GKAONTMHSA-N |
Isomerische SMILES |
CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N |
Kanonische SMILES |
CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)

![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)






![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)


